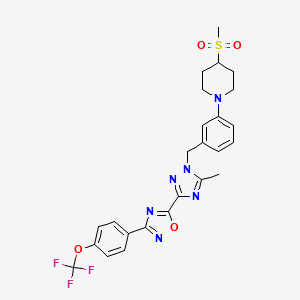

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

IACS-10759 est un nouvel inhibiteur de petite molécule de la phosphorylation oxydative, ciblant spécifiquement le complexe I de la chaîne de transport d'électrons mitochondriale. Ce composé a montré un potentiel significatif dans la mort sélective des cellules tumorales présentant des vulnérabilités métaboliques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de IACS-10759 implique un processus en plusieurs étapes à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .

Méthodes de production industrielle : La production industrielle de IACS-10759 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la possibilité de mise à l'échelle. Cela implique l'utilisation de grands réacteurs, de systèmes automatisés et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : IACS-10759 subit principalement des réactions d'oxydation et de réduction en raison de son rôle d'inhibiteur de la phosphorylation oxydative. Il peut également participer à des réactions de substitution, en particulier en présence de nucléophiles .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant IACS-10759 comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées à des températures et à un pH contrôlés pour garantir des conditions optimales pour les transformations souhaitées .

Principaux produits : Les principaux produits formés à partir des réactions de IACS-10759 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes déshydrogénées du composé .

Applications de la recherche scientifique

IACS-10759 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier la phosphorylation oxydative et la fonction mitochondriale. En biologie, il aide à comprendre le métabolisme cellulaire et la production d'énergie. En médecine, IACS-10759 est étudié pour son potentiel à traiter divers types de cancer, notamment la leucémie myéloïde aiguë et les tumeurs solides. Sa capacité à cibler sélectivement les cellules tumorales présentant des vulnérabilités métaboliques en fait un atout précieux dans la recherche sur le cancer .

Mécanisme d'action

IACS-10759 exerce ses effets en inhibant le complexe I de la chaîne de transport d'électrons mitochondriale. Cette inhibition perturbe la conversion du NADH en NAD+, entraînant une diminution de la production d'ATP et une augmentation des espèces réactives de l'oxygène. Le déséquilibre métabolique qui en résulte induit l'apoptose dans les cellules tumorales qui dépendent fortement de la phosphorylation oxydative pour la production d'énergie. Les cibles moléculaires de IACS-10759 comprennent les sous-unités du complexe I, en particulier celles impliquées dans le site de liaison de la quinone .

Applications De Recherche Scientifique

IACS-10759 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study oxidative phosphorylation and mitochondrial function. In biology, it helps in understanding cellular metabolism and energy production. In medicine, IACS-10759 is being investigated for its potential to treat various types of cancer, including acute myeloid leukemia and solid tumors. Its ability to selectively target tumor cells with metabolic vulnerabilities makes it a valuable asset in cancer research .

Mécanisme D'action

IACS-10759 exerts its effects by inhibiting complex I of the mitochondrial electron transport chain. This inhibition disrupts the conversion of NADH to NAD+, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting metabolic imbalance induces apoptosis in tumor cells that rely heavily on oxidative phosphorylation for energy production. The molecular targets of IACS-10759 include the subunits of complex I, particularly those involved in the quinone binding site .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à IACS-10759 comprennent d'autres inhibiteurs de la phosphorylation oxydative, tels que la metformine et la phénformine. Ces composés ciblent également la fonction mitochondriale mais diffèrent dans leurs mécanismes spécifiques et leurs cibles moléculaires .

Unicité : Ce qui distingue IACS-10759 des autres composés similaires, c'est sa grande sélectivité et sa puissance dans l'inhibition du complexe I. Contrairement à la metformine et à la phénformine, qui ont des cibles et des effets plus larges, IACS-10759 cible spécifiquement le site de liaison de la quinone du complexe I, ce qui le rend plus efficace pour induire l'apoptose dans les cellules tumorales présentant des vulnérabilités métaboliques .

Activité Biologique

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole, commonly referred to as IACS-010759, has garnered attention for its potential biological activities, particularly in oncology. This compound is recognized for its role as a selective inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), which is crucial in various cancer cell metabolism pathways.

| Property | Details |

|---|---|

| Molecular Formula | C25H25F3N6O4S |

| Molecular Weight | 562.57 g/mol |

| CAS Number | 1570496-34-2 |

| Purity | 98% |

| IUPAC Name | This compound |

IACS-010759 functions primarily by inhibiting complex I of the mitochondrial electron transport chain. This inhibition leads to a reduction in ATP production and promotes apoptosis in cancer cells. The compound has shown efficacy against various cancer types, including brain cancer and acute myeloid leukemia (AML), by exploiting the metabolic vulnerabilities of these cancers .

Anticancer Properties

IACS-010759 has been evaluated for its anticancer properties in multiple studies:

- Inhibition of Proliferation : Studies have demonstrated that IACS-010759 significantly inhibits the proliferation of cancer cells by disrupting their energy metabolism. In particular, it has shown effectiveness in models of brain cancer and AML .

- Induction of Apoptosis : The compound induces apoptosis through a mechanism that involves the activation of caspases and the disruption of mitochondrial membrane potential .

- Case Studies : In a study involving brain cancer models, treatment with IACS-010759 resulted in a marked decrease in tumor growth and increased survival rates compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of IACS-010759 can be attributed to its unique structural components:

- The presence of the triazole ring is critical for its interaction with the target enzyme.

- Substituents such as the trifluoromethoxy group enhance lipophilicity and cellular uptake, contributing to its potency .

Research Findings

Recent research highlights the compound's potential beyond mere cytotoxic effects:

- Metabolic Reprogramming : IACS-010759 has been shown to induce metabolic reprogramming in cancer cells, shifting them from oxidative phosphorylation to glycolysis, thereby exploiting their metabolic weaknesses .

- Combination Therapies : Preliminary studies suggest that combining IACS-010759 with other therapeutic agents may enhance its efficacy and overcome resistance mechanisms commonly seen in cancer treatments.

Safety Profile

While promising as an anticancer agent, studies on the safety profile of IACS-010759 indicate potential side effects related to mitochondrial dysfunction. Careful dosing and monitoring are recommended during clinical applications to mitigate risks associated with its mechanism of action.

Propriétés

IUPAC Name |

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJWNWZJUYCGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570496-34-2 | |

| Record name | IACS-010759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IACS-010759 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.